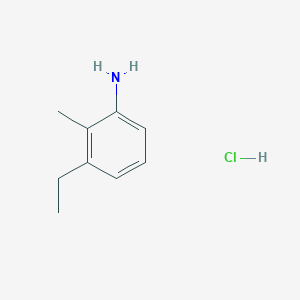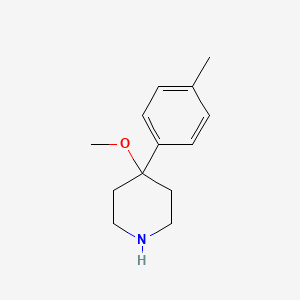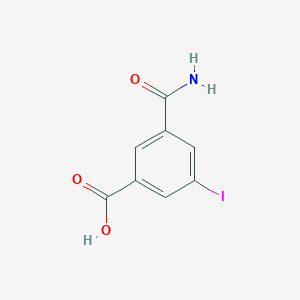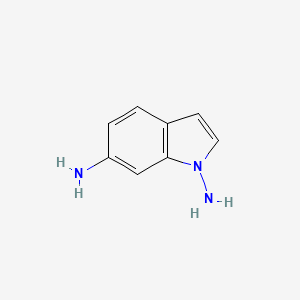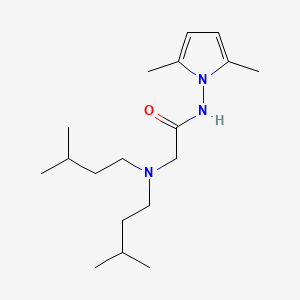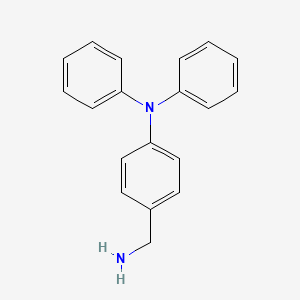
4-(Aminomethyl)-N,N-diphenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-N,N-diphenylaniline is an organic compound that features an aminomethyl group attached to a diphenylaniline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N,N-diphenylaniline typically involves the reaction of N,N-diphenylaniline with formaldehyde and a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired aminomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-(Aminomethyl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group or other parts of the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.
科学研究应用
4-(Aminomethyl)-N,N-diphenylaniline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aminomethyl groups with biological molecules.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Aminomethyl)-N,N-diphenylaniline involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The pathways involved depend on the specific application and the target molecules.
相似化合物的比较
Similar Compounds
4-Aminobenzoic acid: Similar in structure but with a carboxyl group instead of an aminomethyl group.
N,N-Diphenylamine: Lacks the aminomethyl group, making it less reactive in certain types of reactions.
4-(Aminomethyl)benzoic acid: Similar structure but with a benzoic acid moiety.
Uniqueness
4-(Aminomethyl)-N,N-diphenylaniline is unique due to the presence of both the aminomethyl group and the diphenylaniline structure. This combination provides distinct chemical properties and reactivity, making it valuable in various applications.
属性
分子式 |
C19H18N2 |
|---|---|
分子量 |
274.4 g/mol |
IUPAC 名称 |
4-(aminomethyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C19H18N2/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15,20H2 |
InChI 键 |
ADIVRLZPPKXRMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124902.png)
![7-Bromo-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13124903.png)
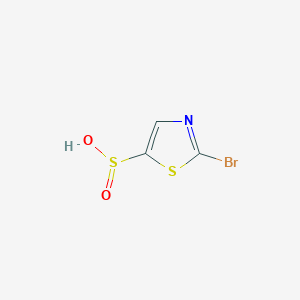
![9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]-](/img/structure/B13124916.png)

